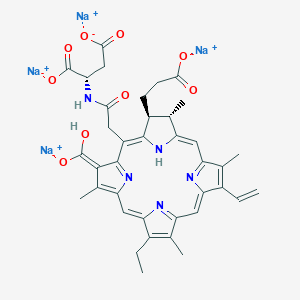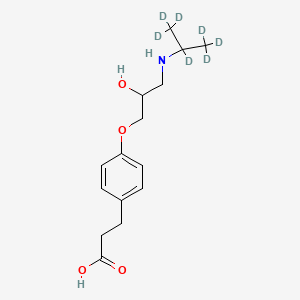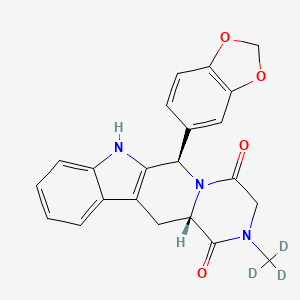
Lorlatinib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lorlatinib-13C,d3 is a labeled version of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. Lorlatinib is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). The labeled compound this compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Lorlatinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lorlatinib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Lorlatinib structure. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the labeled compound.
化学反応の分析
Types of Reactions
Lorlatinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to study their structures and properties.
科学的研究の応用
Lorlatinib-13C,d3 is widely used in scientific research for various applications:
Pharmacokinetics: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Lorlatinib in the body.
Metabolic Pathways: Researchers use this compound to identify and characterize the metabolic pathways of Lorlatinib.
Drug-Drug Interactions: The compound is used to investigate potential interactions between Lorlatinib and other drugs.
Biological Studies: this compound is used in cell culture and animal studies to understand its biological effects and mechanisms of action.
作用機序
Lorlatinib-13C,d3 exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK) enzyme. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ALK fusion proteins, which are commonly found in ALK-positive NSCLC. By binding to these targets, this compound disrupts the signaling pathways and induces apoptosis in cancer cells .
類似化合物との比較
Lorlatinib-13C,d3 is unique compared to other similar compounds due to its labeled isotopes, which allow for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Crizotinib: A first-generation ALK inhibitor with lower potency and CNS penetration compared to Lorlatinib.
Alectinib: A second-generation ALK inhibitor with improved efficacy and CNS penetration but different resistance profiles.
Brigatinib: Another second-generation ALK inhibitor with a distinct resistance profile and efficacy in ALK-positive NSCLC.
This compound stands out due to its enhanced ability to penetrate the CNS and its effectiveness against a broader range of ALK mutations .
特性
分子式 |
C21H19FN6O2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3 |
InChIキー |
IIXWYSCJSQVBQM-WCHPYLTNSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
正規SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)






![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)



